2,2,2-Trifluoroethanol-1,1-d2

Catalog No.
S1531660
CAS No.
132248-58-9
M.F
C2H3F3O
M. Wt
102.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanol-1,1-d2

CAS Number

132248-58-9

Product Name

2,2,2-Trifluoroethanol-1,1-d2

IUPAC Name

1,1-dideuterio-2,2,2-trifluoroethanol

Molecular Formula

C2H3F3O

Molecular Weight

102.05 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2

InChI Key

RHQDFWAXVIIEBN-DICFDUPASA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

2,2,2-Trifluoroethanol-1,1-d2, also known as TFE-d2, is a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. Its key advantage lies in the presence of deuterium atoms (represented by the symbol "d") at the first two positions of the molecule. These deuterium atoms have a spin of 1, unlike the commonly occurring hydrogen atoms with a spin of ½. This difference in spin properties eliminates the signal from the solvent's hydrogen atoms in the NMR spectrum, allowing researchers to clearly observe the signals of interest from the sample being studied [, ].

TFE-d2 offers several additional benefits for NMR applications:

  • Solubility: It possesses good solubility for a wide range of organic and inorganic compounds, making it versatile for various samples [].
  • Chemical Shift: Its chemical shift is relatively low, meaning the solvent peak doesn't interfere with the signals of many analytes in the spectrum [].
  • Stability: It exhibits good chemical and thermal stability, making it suitable for various experimental conditions [].

These properties make TFE-d2 a popular choice for diverse NMR experiments, including:

  • ¹H NMR: Studying the structure and dynamics of organic molecules by observing the signals from their hydrogen atoms [].
  • ¹³C NMR: Investigating the carbon framework of organic molecules by observing the signals from their carbon atoms [].
  • ²⁹Si NMR: Studying silicon-containing compounds by observing the signals from their silicon atoms [].

Other Applications:

While primarily used in NMR spectroscopy, TFE-d2 has found applications in other scientific research areas:

  • Synthesis: As a solvent or co-solvent for various synthetic reactions, particularly those involving sensitive or moisture-sensitive reagents [].
  • Electrochemistry: As a solvent for studying electrochemical processes due to its good conductivity and ability to dissolve electrolytes [].

2,2,2-Trifluoroethanol-1,1-d2 is a deuterated variant of 2,2,2-trifluoroethanol, distinguished by the presence of deuterium atoms at the first carbon position. Its molecular formula is C2H3F3OC_2H_3F_3O, and it is often represented as CF3_3CH2_2OD. This compound is a colorless, water-miscible liquid with a distinct odor reminiscent of ethanol. The trifluoromethyl group contributes to its increased acidity compared to standard ethanol, making it a useful reagent in various

TFE-d2 is a flammable liquid (flash point around 15 °C) []. It can be harmful if swallowed, inhaled, or absorbed through the skin. It causes serious eye damage and skin irritation []. Prolonged exposure may cause organ damage [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling TFE-d2 [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.

  • Oxidation: It can be oxidized to form trifluoroacetic acid.
  • Electrophilic Chlorination: The compound facilitates haloperoxidase-type activity and can catalyze electrophilic chlorination reactions without the need for metal catalysts.
  • Formation of Adducts: It forms stable complexes with Lewis bases through hydrogen bonding, which can be relevant in various synthetic pathways .

Research indicates that 2,2,2-trifluoroethanol exhibits biological activity primarily as a competitive inhibitor of alcohol dehydrogenase. This property suggests potential applications in biochemical experiments where the stabilization of specific protein structures is desired. Notably, it has been shown to stabilize alpha helices and beta sheets in proteins, indicating its role in influencing protein conformation and stability .

The synthesis of 2,2,2-trifluoroethanol-1,1-d2 can be achieved through several methods:

  • Hydrogenation: Industrially produced via hydrogenation or hydride reduction of trifluoroacetic acid derivatives.
  • Hydrogenolysis: Another method involves the hydrogenolysis of compounds with the formula CF3_3-CHOH-OR (where R is hydrogen or an alkyl group), using palladium catalysts on activated charcoal.
  • Deuteration: The specific deuterated form can be synthesized by introducing deuterium during these reactions or through specific labeling techniques in controlled environments .

The unique properties of 2,2,2-trifluoroethanol-1,1-d2 make it suitable for various applications:

  • Solvent: It serves as a specialized solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
  • Nuclear Magnetic Resonance Spectroscopy: As a deuterated compound, it is particularly useful as an NMR solvent for studies requiring high-resolution spectra without interference from hydrogen signals .
  • Biochemical Research: Its stabilizing effects on protein structures make it valuable in biochemical assays and studies involving protein folding and dynamics .

Studies on the interactions of 2,2,2-trifluoroethanol-1,1-d2 reveal its capacity to form complexes with various Lewis bases. These interactions are crucial for understanding its role in catalysis and as a solvent medium in organic reactions. The compound's ability to stabilize certain molecular conformations also suggests potential implications for drug design and development where specific molecular interactions are critical .

Several compounds share structural similarities with 2,2,2-trifluoroethanol-1,1-d2. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,1,1-TrifluoroethanolC2_2H3_3F3_3OLacks deuterium; used as a solvent and reagent
Trifluoroacetic acidC2_2H3_3F3_3O2_2Stronger acidity; widely used in peptide synthesis
EthanolC2_2H6_6ONon-fluorinated; common solvent with different reactivity
1-DeuterioethanolC2_2H5_5ODDeuterated but lacks trifluoromethyl group; less acidic

The presence of the trifluoromethyl group in 2,2,2-trifluoroethanol-1,1-d2 significantly alters its chemical behavior compared to these similar compounds. Its enhanced acidity and unique solvation properties make it particularly valuable in specialized chemical applications and research contexts.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Wikipedia

2,2,2-Trifluoroethanol-1,1-d2

Dates

Modify: 2023-08-15

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